3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
3-(5-(1-(2-(Ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic compound with applications in various scientific research fields. Its unique structure integrates multiple functional groups, including a pyridinone core, an oxadiazole ring, and an azetidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multi-step organic synthesis. Starting from commercially available starting materials, the process can be broken down into key steps:
Formation of the Oxadiazole Ring: : The synthesis begins with the construction of the 1,2,4-oxadiazole ring via cyclization reactions, often involving hydrazides and nitriles under acidic or basic conditions.
Azetidine Ring Construction: : The azetidine ring is introduced through cyclization of suitable precursors such as amino acids or azetidine derivatives, under controlled conditions.
Benzoylation: : The ethylthio benzoyl group is attached via Friedel-Crafts acylation or similar reactions, using appropriate catalysts like AlCl3.
Final Assembly: : The final product is obtained by coupling the synthesized intermediate compounds, typically using condensation or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic routes for scale-up, ensuring high yield and purity. This might include continuous flow synthesis, advanced catalytic methods, and rigorous purification processes like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one undergoes various types of chemical reactions:
Oxidation: : Reactions involving oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction of carbonyl or nitro groups to alcohols or amines.
Substitution: : Electrophilic or nucleophilic substitution reactions on aromatic rings.
Cyclization: : Formation of additional ring structures under specific conditions.
Common Reagents and Conditions
Reactions involving this compound often use reagents like:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C), AlCl3 for Friedel-Crafts reactions.
Major Products
Major products formed from reactions include:
Sulfoxides and sulfones from oxidation.
Alcohols and amines from reduction.
Substituted derivatives on aromatic rings.
Scientific Research Applications
Chemistry
The compound's diverse reactivity makes it a valuable intermediate in synthetic organic chemistry, facilitating the synthesis of more complex molecules.
Biology
In biological research, it can be used as a tool to study enzyme inhibition, receptor binding, and as a precursor for biologically active derivatives.
Medicine
Potential pharmaceutical applications include acting as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, it can be used in the development of novel materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its diverse functional groups enable binding to active sites, resulting in inhibition or activation of biochemical pathways. The oxadiazole and azetidine rings are particularly important for its biological activity, allowing it to fit into various binding pockets within target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(5-(1-(Benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: : Similar structure but without the ethylthio group.
3-(5-(1-(2-(Methylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: : Methylthio instead of ethylthio group.
3-(5-(1-(4-Chlorobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: : Chlorobenzoyl substitution.
Uniqueness
The presence of the ethylthio group in 3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one adds unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain targets compared to its analogs. This makes it a distinctive and valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-[5-[1-(2-ethylsulfanylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-27-15-8-4-3-6-13(15)19(25)23-10-12(11-23)18-21-16(22-26-18)14-7-5-9-20-17(14)24/h3-9,12H,2,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWQWRMEINVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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